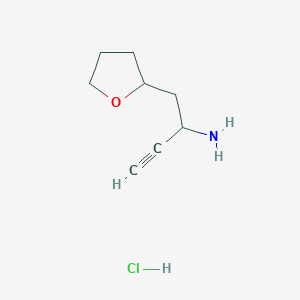

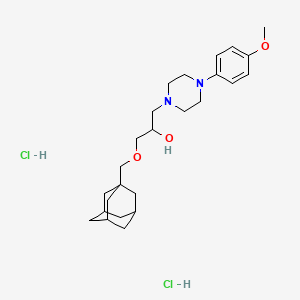

1-(oxolan-2-yl)but-3-yn-2-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(oxolan-2-yl)but-3-yn-2-amine;hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO and its molecular weight is 175.66. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enamine Chemistry and Synthesis of Furan Derivatives

- Enamines derived from cyclohexanones and cyclopentanones, when alkylated with 2-bromoesters, yield new enamines that undergo reductive cyclisation to produce furan derivatives (Carlsson, El‐Rarbary, & Lawesson, 2010).

Halide Coordination Geometry in Protonated Polyamine Matrix

- Single-crystal X-ray diffraction analysis of structures formed from reactions of aliphatic polyamines with hydrochloric acid revealed complexation geometries and coordination numbers indicative of flexible coordination spheres (Ilioudis, Hancock, Georganopoulou, & Steed, 2000).

Synthesis of Gemini Surfactants

- The reaction of 2-(bis(2-hydroxyethyl)amino)ethyl alkanoate with epichlorohydrin or 1,2-dichloroethane over heterogeneous catalysis resulted in the synthesis of novel gemini surfactants (Joshi & Sawant, 2007).

Cyclization Reactions of Dianions

- Cyclizations of open-chained 1,3-dicarbonyl dianions with 1-bromo-2-chloroethane led to the preparation of a variety of furan-2-ylacetates (Bellur & Langer, 2005).

Reactions of α-D-erythro-Hexopyranosid-2-ulose

- Reactions of α-D-erythro-Hexopyranosid-2-ulose with orthoformic acid derivatives resulted in the synthesis of C-branched and heterocyclic anellated pyranosides (Kuhla, Peseke, Thiele, & Michalik, 2000).

Chloroalkylation of (Diethoxyphosphinoylmethyl)furans

- Chloroalkylation of (diethoxyphosphinoylmethyl)furans with the paraformaldehyde-hydrogen chloride system resulted in the formation of chloromethyl derivatives, which were used as alkylating agents in further reactions (Pevzner, 2008).

Conversion of Furfural into 2-Methyltetrahydrofuran

- The one-pot conversion of furfural into 2-methyltetrahydrofuran over non-precious metal catalysts was achieved through two-stage packing in a single reactor, providing insight into the reaction pathway and mechanism (Liu et al., 2020).

Properties

IUPAC Name |

1-(oxolan-2-yl)but-3-yn-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c1-2-7(9)6-8-4-3-5-10-8;/h1,7-8H,3-6,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHSCBJSOORWPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(CC1CCCO1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

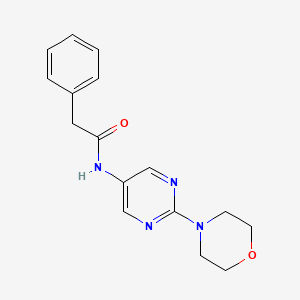

![5-fluoro-3-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B3001584.png)

![N-[(3-methoxyphenyl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B3001586.png)

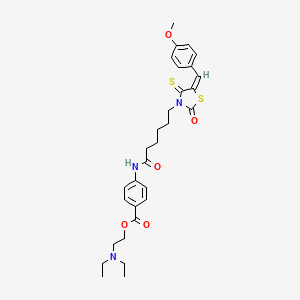

![(2E)-4,4,4-trifluoro-N-methyl-3-oxo-N-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B3001594.png)

![4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B3001601.png)

![3-(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B3001603.png)

![tert-butyl ((3aS,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate](/img/structure/B3001606.png)

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B3001607.png)